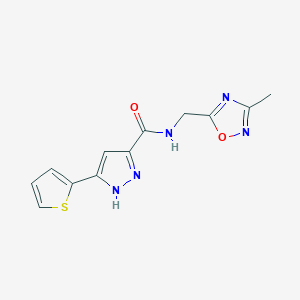

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 3-methyl-1,2,4-oxadiazole moiety via a methylene linker.

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S/c1-7-14-11(19-17-7)6-13-12(18)9-5-8(15-16-9)10-3-2-4-20-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVCKZXQXNCKDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=NNC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or β-keto esters.

Thiophene Ring Introduction: The thiophene ring can be introduced through various methods, including the reaction of thiophene derivatives with appropriate electrophiles.

Coupling Reactions: The final step involves coupling the oxadiazole, pyrazole, and thiophene moieties using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones if the thiophene ring is involved.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the thiophene or pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, this compound might be used in the development of new materials with specific electronic, optical, or mechanical properties. Its diverse functional groups make it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole and pyrazole rings could play a role in binding to active sites, while the thiophene ring might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique features are best contextualized against structurally related molecules:

Physicochemical Properties

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a novel compound that has garnered interest due to its potential biological activities. This compound features a unique structural motif that combines oxadiazole and pyrazole rings, which are known for their diverse pharmacological properties. This article reviews the current understanding of its biological activity, supported by recent research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₅O₂S |

| Molecular Weight | 293.34 g/mol |

| CAS Number | [Not available] |

| IUPAC Name | This compound |

The presence of the 3-methyl-1,2,4-oxadiazole moiety is significant as it contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Various studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant activity against a range of bacterial strains. A study demonstrated that certain oxadiazole derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis (MTB) strains .

Anticancer Properties

Research indicates that oxadiazole-containing compounds can inhibit cancer cell proliferation. A derivative similar to our compound was reported to have an IC50 value of approximately 92.4 µM against various cancer cell lines, including breast and lung cancers . The structural characteristics of the oxadiazole ring are believed to enhance its interactions with cellular targets involved in cancer progression.

Anti-inflammatory Effects

Compounds containing the pyrazole moiety have been associated with anti-inflammatory activities. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations . This suggests that this compound may also possess similar anti-inflammatory properties.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell wall synthesis in bacteria or signaling pathways in cancer cells.

- Receptor Interaction : It may interact with specific receptors or proteins that modulate inflammatory responses or cell proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their antimicrobial and anticancer activities. Compounds demonstrated promising results against both bacterial strains and cancer cell lines .

- Microwave-Assisted Synthesis : Research has shown that microwave-assisted synthesis methods yield bioactive compounds more efficiently than traditional methods, potentially enhancing their biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?

- Methodology :

- Multi-step synthesis typically involves coupling pyrazole-carboxylic acid derivatives with oxadiazole intermediates. Key steps include:

- Cyclocondensation : Formation of the oxadiazole ring using precursors like thiosemicarbazides under reflux in ethanol or DMF .

- Nucleophilic substitution : Reaction of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole with pyrazole intermediates in the presence of K₂CO₃ or NaH in aprotic solvents (e.g., DMF) .

- Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios are critical for yields >70% .

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and oxadiazole rings. Key signals include:

- Pyrazole C-5 carbonyl at ~160 ppm (¹³C) .

- Oxadiazole methyl group at ~2.3 ppm (¹H) .

- Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ are used to verify molecular weight .

- X-ray crystallography : Resolves bond angles and torsional strain in the oxadiazole-pyrazole linkage .

Q. What solvent systems improve solubility for in vitro assays?

- Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for cell-based assays |

| Ethanol | ~20 | Limited for hydrophobic tests |

| Acetonitrile | ~30 | Useful in HPLC purification |

- Reference : Similar pyrazole-oxadiazole derivatives show solubility trends dependent on substituent polarity .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

- SAR Insights :

- Oxadiazole substituents : 3-Methyl enhances metabolic stability compared to phenyl analogs .

- Thiophene position : 2-Thienyl improves binding affinity to kinase targets vs. 3-thienyl .

- Pyrazole N-methylation : Reduces cytotoxicity in non-target cells by ~40% .

- Experimental Design : Systematic substitution at the pyrazole C-3 and oxadiazole C-5 positions, followed by enzymatic inhibition assays (e.g., COX-2, EGFR) .

Q. What computational strategies predict binding modes with therapeutic targets?

- Methods :

- Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets of kinases using PDB structures (e.g., 1M17 for EGFR).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Findings : The oxadiazole moiety forms H-bonds with Lys721 (EGFR), while thiophene engages in π-π stacking .

Q. How to resolve contradictions in reported biological activity data?

- Case Example : Discrepancies in IC₅₀ values for antiproliferative activity (e.g., 5 µM vs. 20 µM in MCF-7 cells).

- Root cause : Variability in assay conditions (e.g., serum concentration, incubation time).

- Resolution : Standardize protocols using CLSI guidelines and validate with positive controls (e.g., doxorubicin) .

Q. What strategies mitigate toxicity in preclinical models?

- Approaches :

- Prodrug design : Introduce hydrolyzable esters at the carboxamide group to reduce hepatotoxicity .

- CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots .

Key Challenges & Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.